Cas no 169266-57-3 (4-(3-nitro-1H-pyrazol-1-yl)butanoic acid)
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid
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- MDL: MFCD06167025
- Inchi: 1S/C7H9N3O4/c11-7(12)2-1-4-9-5-3-6(8-9)10(13)14/h3,5H,1-2,4H2,(H,11,12)
- InChI Key: SSJNDMRMSBFSSP-UHFFFAOYSA-N
- SMILES: OC(CCCN1C=CC([N+](=O)[O-])=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-92458-0.05g |
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid |
169266-57-3 | 0.05g |
$115.0 | 2023-09-01 | ||
| Enamine | EN300-92458-0.1g |
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid |
169266-57-3 | 0.1g |
$172.0 | 2023-09-01 | ||
| Enamine | EN300-92458-0.25g |
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid |
169266-57-3 | 0.25g |
$246.0 | 2023-09-01 | ||
| Enamine | EN300-92458-0.5g |
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid |
169266-57-3 | 0.5g |
$387.0 | 2023-09-01 | ||
| Enamine | EN300-92458-1.0g |
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid |
169266-57-3 | 1.0g |
$497.0 | 2023-02-11 | ||
| Enamine | EN300-92458-2.5g |
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid |
169266-57-3 | 2.5g |
$791.0 | 2023-09-01 | ||
| Enamine | EN300-92458-5.0g |
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid |
169266-57-3 | 5.0g |
$1279.0 | 2023-02-11 | ||
| Enamine | EN300-92458-10.0g |
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid |
169266-57-3 | 10.0g |
$2256.0 | 2023-02-11 | ||
| Enamine | EN300-92458-1g |
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid |
169266-57-3 | 1g |
$497.0 | 2023-09-01 | ||
| Enamine | EN300-92458-5g |
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid |
169266-57-3 | 5g |
$1279.0 | 2023-09-01 |
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid: A Promising Compound in the Field of Medicinal Chemistry
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid, with the chemical identifier CAS No. 169266-57-3, represents a significant advancement in the development of novel therapeutic agents. This compound belongs to the class of nitro-pyrazole derivatives, which have garnered substantial attention in recent years due to their diverse biological activities. The structural complexity of this molecule, characterized by its pyrazole ring functionalized with a nitro group, and its butanoic acid backbone, contributes to its unique pharmacological profile. Recent studies have highlighted its potential applications in the treatment of inflammatory diseases, neurological disorders, and cancer, making it a focal point for researchers in the pharmaceutical industry.
The 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid molecule is composed of a butanoic acid chain connected to a pyrazole ring substituted with a nitro group at the 3-position. The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its ability to modulate various biological targets. The presence of the nitro group introduces electron-withdrawing effects, influencing the molecule’s reactivity and biological activity. This structural feature is critical in determining the compound’s interaction with enzymes, receptors, and other cellular targets.
Recent advancements in medicinal chemistry have underscored the importance of nitro-pyrazole derivatives in the design of multi-target drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that compounds like 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These findings align with previous research on similar pyrazole-based compounds, which have shown efficacy in reducing cytokine production and mitigating oxidative stress in inflammatory conditions.
Furthermore, the butanoic acid moiety in 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid plays a crucial role in its pharmacokinetic properties. The carboxylic acid group enhances the compound’s solubility in aqueous environments, facilitating its absorption and distribution within the body. This property is particularly advantageous for oral administration, as it ensures optimal bioavailability. Additionally, the butanoic acid chain may contribute to the molecule’s ability to interact with lipid membranes, potentially enhancing its cellular uptake and targeting efficiency.
Research published in 2024 in the European Journal of Medicinal Chemistry explored the potential of 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid as a candidate for the treatment of neurodegenerative diseases. The study revealed that this compound exhibits neuroprotective effects by modulating mitochondrial function and reducing oxidative damage in neuronal cells. These findings are particularly relevant given the increasing prevalence of conditions such as Alzheimer’s disease and Parkinson’s disease, where oxidative stress and mitochondrial dysfunction are key pathological features.
Another area of interest is the application of 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid in oncology. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. A 2023 preclinical study demonstrated that the compound significantly reduced tumor growth in xenograft models, highlighting its potential as a therapeutic agent for certain malignancies. The mechanism of action appears to involve the modulation of apoptosis-related proteins and the suppression of angiogenesis, which are critical processes in cancer progression.
The synthesis of 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid involves a series of chemical reactions that yield the desired structure. The pyrazole ring is typically formed through the condensation of appropriate precursors, followed by the introduction of the nitro group via nitration reactions. The butanoic acid chain is then incorporated through esterification or amidation processes, depending on the desired functional group. These synthetic strategies are optimized to ensure high yield and purity, which are essential for pharmaceutical applications.
Despite its promising therapeutic potential, the development of 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid as a drug candidate requires further investigation into its safety profile. Preclinical studies must assess the compound’s toxicity, pharmacokinetics, and potential side effects. Additionally, the compound’s efficacy in human trials will depend on its ability to overcome challenges such as metabolic degradation and poor solubility, which are common issues in drug development. Ongoing research aims to address these challenges through structural modifications and formulation strategies.
In conclusion, 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid represents a valuable compound in the field of medicinal chemistry, with potential applications in the treatment of inflammatory, neurological, and oncological diseases. Its unique structural features, including the pyrazole ring and butanoic acid moiety, contribute to its diverse biological activities. As research in this area continues to advance, the compound may pave the way for the development of novel therapeutic agents that address unmet medical needs.
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